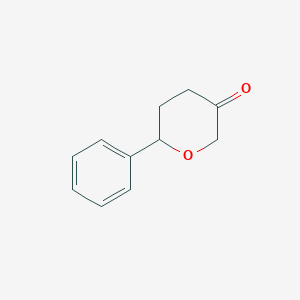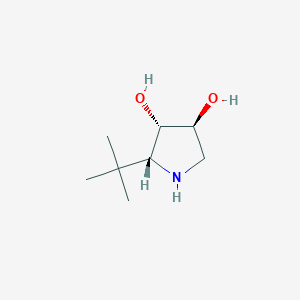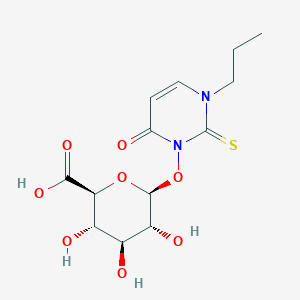
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a thioxo-dihydropyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The thioxo-dihydropyrimidinyl moiety is then attached via nucleophilic substitution reactions, and the final carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent reaction conditions to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiol derivatives.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid: is compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H18N2O8S |
|---|---|
Poids moléculaire |
362.36 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-oxo-3-propyl-2-sulfanylidenepyrimidin-1-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O8S/c1-2-4-14-5-3-6(16)15(13(14)24)23-12-9(19)7(17)8(18)10(22-12)11(20)21/h3,5,7-10,12,17-19H,2,4H2,1H3,(H,20,21)/t7-,8-,9+,10-,12-/m0/s1 |
Clé InChI |
YJQYZQFBWDRAEQ-LIJGXYGRSA-N |
SMILES isomérique |
CCCN1C=CC(=O)N(C1=S)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
CCCN1C=CC(=O)N(C1=S)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





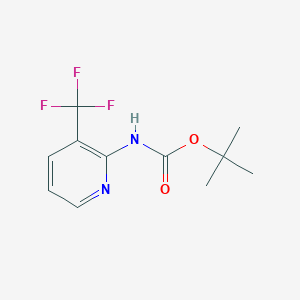

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
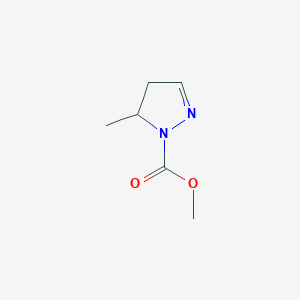
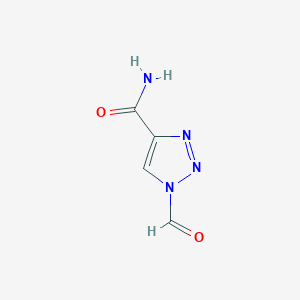
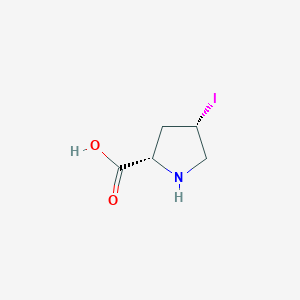
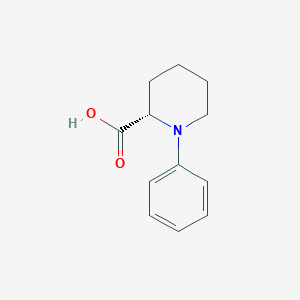
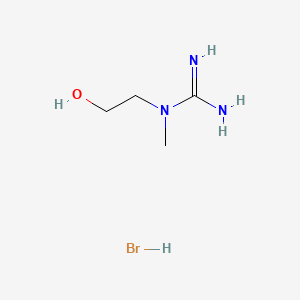
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)
